5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound featuring a piperidine ring, a pyrrole ring, and a carboxylic acid group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both piperidine and pyrrole rings makes it a versatile building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using a suitable catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures.
Acetylation: The piperidine ring is then acetylated using acetic anhydride in the presence of a base like pyridine to form 1-acetylpiperidine.
Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Coupling of Rings: The final step involves coupling the acetylpiperidine and pyrrole rings through a condensation reaction, often facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, 5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid serves as a precursor for the synthesis of more complex molecules
Biology and Medicine
This compound is of interest in medicinal chemistry for its potential pharmacological properties. It can be used as a scaffold for the development of new drugs targeting neurological disorders, given the biological activity associated with piperidine and pyrrole derivatives.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which 5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring is known to interact with neurotransmitter receptors, potentially influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
1-acetylpiperidine: A simpler compound with similar acetyl and piperidine functionalities.
1-methyl-1H-pyrrole-2-carboxylic acid: Shares the pyrrole and carboxylic acid groups but lacks the piperidine ring.
5-(1-acetylpiperidin-2-yl)-1H-pyrrole-2-carboxylic acid: Similar structure but without the methyl group on the pyrrole ring.
Uniqueness
5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both piperidine and pyrrole rings in a single molecule allows for diverse interactions and applications, setting it apart from simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
5-(1-acetylpiperidin-2-yl)-1-methylpyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(16)15-8-4-3-5-11(15)10-6-7-12(13(17)18)14(10)2/h6-7,11H,3-5,8H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPCNERPCUODGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C2=CC=C(N2C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788685-73-3 |
Source
|
Record name | 5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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